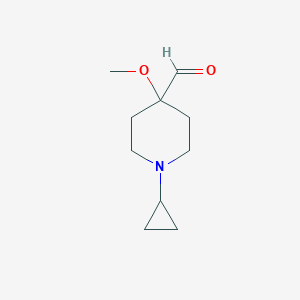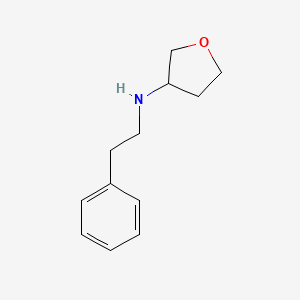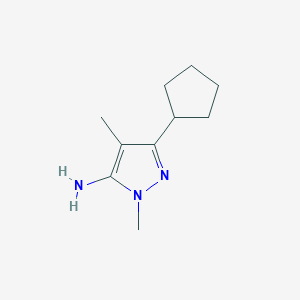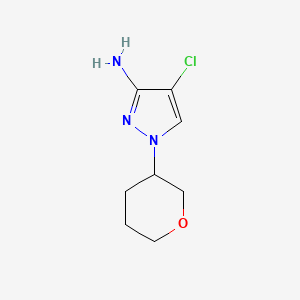![molecular formula C10H4N2OS B13059401 2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13059401.png)
2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation reaction between a thiophene derivative and malononitrile. The reaction is often catalyzed by a base such as potassium tert-butoxide and may be conducted under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malononitrile moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Cyclopenta[b]thiophen-6(5H)-one: This compound shares a similar core structure but lacks the malononitrile moiety.
Thiophene derivatives: Various thiophene-based compounds exhibit similar electronic properties and are used in similar applications.
Uniqueness
2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile is unique due to the presence of both the thiophene ring and the malononitrile group, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and bioactive molecules .
Propriétés
Formule moléculaire |
C10H4N2OS |
|---|---|
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
2-(4-oxocyclopenta[b]thiophen-6-ylidene)propanedinitrile |
InChI |
InChI=1S/C10H4N2OS/c11-4-6(5-12)8-3-9(13)7-1-2-14-10(7)8/h1-2H,3H2 |
Clé InChI |
RTSODHUUSNHRDS-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C#N)C#N)C2=C(C1=O)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)


![3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13059356.png)


![N'-(benzyloxy)-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13059371.png)
![2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13059379.png)

![2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione](/img/structure/B13059388.png)


![4-(2-(p-Tolyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059409.png)
